molecular formula C20H22N2O4 B1679831 Nomifensine maleate CAS No. 32795-47-4

Nomifensine maleate

Cat. No. B1679831
CAS RN: 32795-47-4
M. Wt: 354.4 g/mol
InChI Key: GEOCVSMCLVIOEV-BTJKTKAUSA-N
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Description

Nomifensine maleate, also known as Merital, is a norepinephrine-dopamine reuptake inhibitor . It is a drug that increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters . This mechanism of action is shared by some recreational drugs like cocaine . The drug was developed in the 1960s by Hoechst AG (now Sanofi-Aventis), who then test marketed it in the United States . It was an effective antidepressant, without sedative effects .


Molecular Structure Analysis

The molecular formula of Nomifensine maleate is C20H22N2O4 . Its exact mass is 354.16 and its molecular weight is 354.406 .

Scientific Research Applications

Pharmacological Profile Nomifensine Maleate, a potent inhibitor of norepinephrine reuptake with minimal effect on serotonin, is distinguished by its robust reuptake inhibition of dopamine. It is absorbed rapidly and distributed widely in the body, primarily eliminated through the kidneys. Its pharmacokinetic properties include a short half-life, preventing accumulation, and necessitating divided doses for effective treatment. Nomifensine has demonstrated similar efficacy to standard antidepressants in clinical trials, with a favorable tolerance profile and minimal side effects, making it a suitable option for patients with severe depression or those intolerant to traditional antidepressant drugs (Kinney, 1985).

Mechanism of Action Nomifensine's action includes inhibiting noradrenaline (NA) and serotonin (5-HT) uptake in synaptosomes, with a more pronounced effect on NA uptake, especially in synaptosomes obtained from the whole brain. It competitively inhibits the uptake of both NA and 5-HT. The drug's centrally stimulating component is attributed to its strong inhibition of catecholamine re-uptake into noradrenergic and dopaminergic nerve endings (Schacht & Heptner, 1974).

Application in Attention Deficit Disorder An open trial studying the effects of Nomifensine Maleate on adults with attention deficit disorder (ADD) found that the medication was remarkably effective in treating ADD with hyperactivity symptoms, with minimal side effects. This study underlines the potential use of Nomifensine in the treatment of ADD-RT (Shekim et al., 1989).

Psychomotor Activity and Self-Stimulation Nomifensine Maleate demonstrated dose-related increases in psychomotor activity and operant responding for brain stimulation reward in rats, suggesting possible psychostimulant properties for the drug (Katz et al., 1977).

Metabolic and Pharmacokinetic Studies Metabolic studies indicate that Nomifensine is rapidly metabolized to its N-glucuronide, with plasma levels of the metabolite significantly higher than Nomifensine itself. The kinetics of total Nomifensine best fit an open two-compartment model, with most of the excretion happening through the kidneys. The pharmacokinetic profile helps in understanding the drug's behavior in clinical applications (Heptner et al., 1984).

Bioavailability Studies Studies conducted on healthy men established the pharmacokinetic parameters for Nomifensine Maleate and determined the bioavailability of the drug. These studies are crucial for understanding the drug's absorption and metabolism, which is fundamental in optimizing its clinical use (Lassman et al., 1984).

Safety And Hazards

Nomifensine maleate is known to cause frequent hemolytic anemia . The aniline group in this compound results in blood and liver toxicities . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Nomifensine maleate was withdrawn from the market in the 1980s due to safety concerns . Currently, it is mainly used in scientific research, particularly in studies involving dopamine release in response to addiction .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOCVSMCLVIOEV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045790
Record name 8-Ammonio-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinolinium maleate
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Nomifensine maleate

CAS RN

32795-47-4, 24524-90-1
Record name Nomifensine maleate
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Record name 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-, (2Z)-2-butenedioate
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Record name 1,2,3,4-Tetrahydro-2-methyl-4-phenylisoquinolin-8-amine maleate
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Record name Nomifensine maleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
786
Citations
JL Kinney - Clinical pharmacy, 1985 - europepmc.org
… , and formulary recommendations for nomifensine maleate are reviewed. Nomifensine is a … The usual effective dose of nomifensine maleate is 100-200 mg daily given in divided doses…
Number of citations: 52 europepmc.org
WO Shekim, A Masterson, DP Cantwell… - The Journal of …, 1989 - journals.lww.com
The authors studied 18 adults (8 men and 10 women) in an open trial of nomifensine maleate for the treatment of attention deficit disorder (ADD). All patients met DSM-III criteria and the …
Number of citations: 38 journals.lww.com
MA Abounassif, ME Mohamed… - Journal of pharmaceutical …, 1989 - Elsevier
… Nomifensine maleate standard solution was prepared fresh daily by … mg of nomifensine maleate powder (Hoechst, W. Germany) in 100 ml 0.5 M phosphoric acid. Nomifensine maleate …
Number of citations: 3 www.sciencedirect.com
ME Mohamed, MA Abounassif, HA Kandil… - Analytical …, 1988 - Taylor & Francis
… In the present work, DPP and biamperornetry have been proposed for the quantitation of nomifensine maleate. The DPP method is based on the electrochemical activity of the maleate …
Number of citations: 3 www.tandfonline.com
AA Cardoni, ED Fields - Drug Intelligence & Clinical …, 1982 - journals.sagepub.com
… NOMIFENSINE MALEATE is a tetrahydroisoquinoline antidepressant with the chemical formula 8-amino-l,2,3, 4-tetrahydro-2-methyl-4-phenylisoquinoline maleate (Figure lj. It is …
Number of citations: 0 journals.sagepub.com
AAM Wahbi, MA Abounassif, ERA Gad-Kariem… - Talanta, 1987 - Elsevier
… Weigh the contents of 20 capsules of nomifensine maleate (… to about 50 mg of nomifensine maleate and transfer it to a 100~… to about 10 mg of nomifensine maleate. Transfer to a lOO-ml …
Number of citations: 8 www.sciencedirect.com
ED Fields - Drug Intelligence & Clinical Pharmacy, 1982 - europepmc.org
Nomifensine is an isoquinoline antidepressant that inhibits the reuptake of dopamine at central synapses. It also inhibits norepinephrine reuptake but is only a weak inhibitor of 5-…
Number of citations: 4 europepmc.org
J Yu, DE Mathisen, D Burdette, DG Brown… - Drug metabolism and …, 2010 - ASPET
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine), an antidepressant drug, was withdrawn from the market because of increased incidence of hemolytic …
Number of citations: 13 dmd.aspetjournals.org
EH Georgia - The Journal of Clinical Psychiatry, 1984 - europepmc.org
… Nomifensine maleate in doses of 100-200 mg/day was compared to placebo in a double-blind … revealed a very favorable ratio of clinical benefit to side effects for nomifensine maleate. …
Number of citations: 7 europepmc.org
HB Lassman, SK Puri, I Ho, R Sabo… - The Journal of Clinical …, 1984 - europepmc.org
… the pharmacokinetic parameters for nomifensine maleate and to … , and 200 mg of nomifensine maleate as aqueous solutions … oral 50 mg doses of nomifensine maleate in a capsule or as …
Number of citations: 3 europepmc.org

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